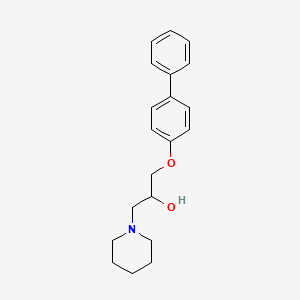
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol is an organic compound that features a biphenyl group linked to a piperidine ring via a propanol chain
Méthodes De Préparation
The synthesis of 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves the following steps:
Formation of the biphenyl ether: This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions.
Attachment of the piperidine ring: The intermediate product is then reacted with piperidine in the presence of a suitable catalyst to form the final compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into various reduced forms.
Substitution: Electrophilic substitution reactions are common, especially on the biphenyl ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol can be compared with other biphenyl derivatives and piperidine-containing compounds:
Biphenyl derivatives: Compounds like 4,4’-dihydroxybiphenyl and 4-bromobiphenyl share the biphenyl core but differ in their functional groups and reactivity.
Piperidine-containing compounds: Molecules such as piperidine-4-carboxylic acid and 1-benzylpiperidine have similar structural features but exhibit different chemical behaviors and applications.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-(4-phenylphenoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19(15-21-13-5-2-6-14-21)16-23-20-11-9-18(10-12-20)17-7-3-1-4-8-17/h1,3-4,7-12,19,22H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIGDFNHZWGKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7483395.png)
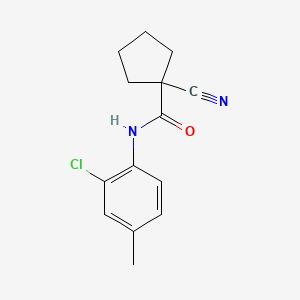
![5-(4-Fluorophenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7483404.png)
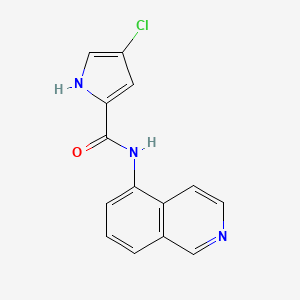
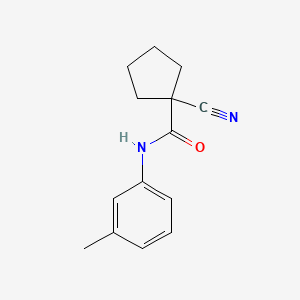
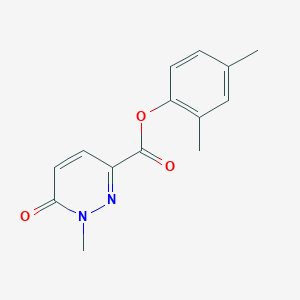
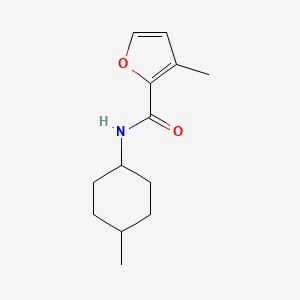
![1-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B7483447.png)

![(4-Ethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7483459.png)
![1-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B7483462.png)
![[4-[[1-(Furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7483478.png)

